N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is C17H18N4O, with a molecular weight of 298.35 g/mol.
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:
- Anticancer : Compounds containing the oxadiazole scaffold have shown promise as anticancer agents. For instance, studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial : The oxadiazole moiety has been linked to antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory : Some studies suggest that such compounds may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The interaction with various receptors and signaling pathways may contribute to its biological effects.
Research Findings
Recent studies have highlighted the biological relevance of oxadiazole-containing compounds:
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Disruption of bacterial membranes | |
Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Anticancer Activity : In a study evaluating various 1,3,4-oxadiazole derivatives, one compound exhibited significant cytotoxicity against human lung cancer cells with an IC50 value of 10 µM. The study concluded that the presence of the oxadiazole ring was critical for the observed activity .
- Antimicrobial Efficacy : Another research effort demonstrated that a related oxadiazole derivative showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-8-14(2)10-17(9-13)22-20(26)12-25-18-7-5-4-6-16(18)11-19(25)21-24-23-15(3)27-21/h4-11H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOQJGKMCAVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.